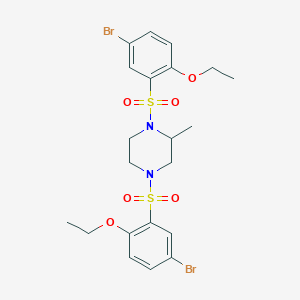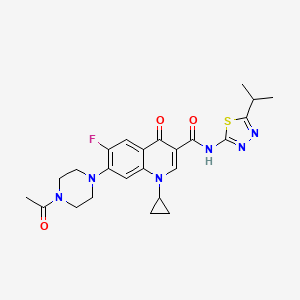
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H27FN6O3S and its molecular weight is 498.58. The purity is usually 95%.
BenchChem offers high-quality 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
The chemical compound has been explored for its potential in synthesizing new antimicrobial agents. Studies demonstrate the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule closely related to the given compound, showing promising antifungal and antibacterial activities. This research underlines the versatility of fluoroquinolone derivatives in developing new therapeutic agents against various microbial infections (Patel & Patel, 2010).
Enhancement of Antibacterial Potency
A series of modifications on the fluoroquinolone core, including the addition of various substituents, have been investigated to enhance antibacterial potency. Research focusing on structure-activity relationships of difluoroquinolones, including derivatives similar to the target compound, has led to the identification of sparfloxacin, a new quinolone antibacterial agent with significantly improved efficacy. This work highlights the potential for structural modifications of the fluoroquinolone scaffold to yield compounds with superior therapeutic profiles (Miyamoto et al., 1990).
Antitumor Applications
Investigations into the antitumor activity of fluoroquinolone derivatives have also been conducted. A novel approach utilizing fluoroquinolones as a base for the synthesis of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin has been explored. This research indicates that modifications of the fluoroquinolone structure can shift its activity from antibacterial to antitumor, offering a new pathway for cancer drug development (Xie et al., 2012).
In Silico Analysis for Antibacterial Inhibition
An in silico study identified novel fluoroquinolones, including derivatives structurally related to the target compound, as effective inhibitors against the DNA gyrase of Staphylococcus aureus. This computational approach provides insight into designing fluoroquinolone-based antibacterial agents with enhanced efficacy through structure-based drug design (Sabbagh & Murad, 2015).
特性
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O3S/c1-13(2)23-27-28-24(35-23)26-22(34)17-12-31(15-4-5-15)19-11-20(18(25)10-16(19)21(17)33)30-8-6-29(7-9-30)14(3)32/h10-13,15H,4-9H2,1-3H3,(H,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJWKXRCWVHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)

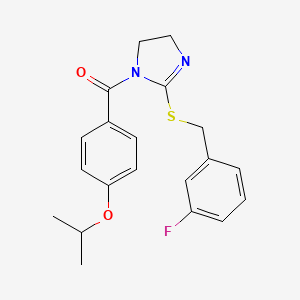
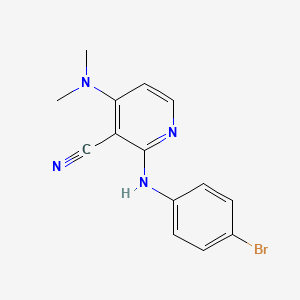
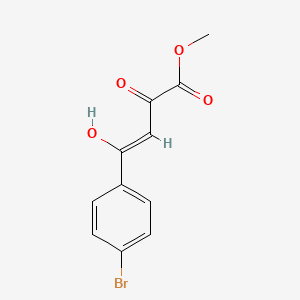

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

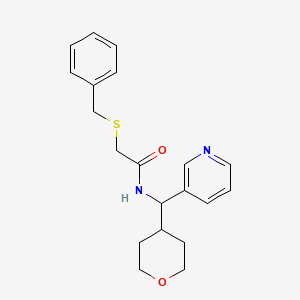

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)
